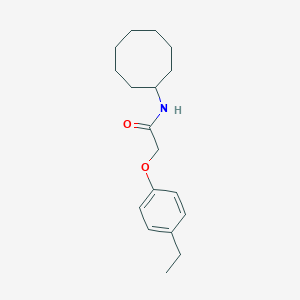
N-cyclooctyl-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-2-(4-ethylphenoxy)acetamide, also known as CR665, is a novel compound that has been synthesized and investigated for its potential applications in scientific research. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological and pathological processes, including pain, inflammation, anxiety, and depression.
Aplicaciones Científicas De Investigación
N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been investigated for its potential applications in various scientific research fields, including pain management, inflammation, anxiety, and depression. In preclinical studies, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. It has also been reported to reduce inflammation in animal models of inflammatory bowel disease and arthritis. Moreover, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit anxiolytic and antidepressant effects in animal models of anxiety and depression.
Mecanismo De Acción
N-cyclooctyl-2-(4-ethylphenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of FAAH, which is an enzyme that hydrolyzes endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-cyclooctyl-2-(4-ethylphenoxy)acetamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the brain and peripheral tissues. The activation of cannabinoid receptors leads to various physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic and antidepressant effects.
Biochemical and physiological effects:
N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in various tissues, including the brain, spinal cord, and peripheral tissues. This increase in endocannabinoid levels leads to the activation of cannabinoid receptors, which in turn modulate various physiological processes. In preclinical studies, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit potent analgesic effects, reduce inflammation, and exhibit anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclooctyl-2-(4-ethylphenoxy)acetamide in lab experiments is its specificity for FAAH inhibition. Unlike other FAAH inhibitors, N-cyclooctyl-2-(4-ethylphenoxy)acetamide does not inhibit other enzymes such as fatty acid binding proteins (FABPs) or monoacylglycerol lipase (MAGL), which can complicate the interpretation of results. However, one of the limitations of using N-cyclooctyl-2-(4-ethylphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the investigation of N-cyclooctyl-2-(4-ethylphenoxy)acetamide. One area of interest is the potential use of N-cyclooctyl-2-(4-ethylphenoxy)acetamide in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to manage with current therapies. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-cyclooctyl-2-(4-ethylphenoxy)acetamide in humans, which could inform the development of clinical trials. Additionally, the investigation of the effects of N-cyclooctyl-2-(4-ethylphenoxy)acetamide on other physiological processes, such as appetite and sleep, could provide further insight into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cyclooctyl-2-(4-ethylphenoxy)acetamide involves the reaction of cyclooctylamine with 4-ethylphenyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester with sodium hydroxide. The final product is obtained after purification by column chromatography. This method has been reported to yield N-cyclooctyl-2-(4-ethylphenoxy)acetamide in high purity and yield.
Propiedades
Fórmula molecular |
C18H27NO2 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-cyclooctyl-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C18H27NO2/c1-2-15-10-12-17(13-11-15)21-14-18(20)19-16-8-6-4-3-5-7-9-16/h10-13,16H,2-9,14H2,1H3,(H,19,20) |
Clave InChI |
ACCBCVIRBHOGFU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297356.png)
![3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B297359.png)
![(Z)-2-((4-((7-(2-chlorophenyl)-9-oxo-5H-benzo[h]thiazolo[2,3-b]quinazolin-10(6H,7H,9H)-ylidene)methyl)-2-ethoxyphenoxy)methyl)benzonitrile](/img/structure/B297360.png)
![(Z)-7-(2-methoxyphenyl)-10-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B297363.png)
![(14Z)-11-(4-bromophenyl)-14-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297364.png)





amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)